

# Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: *Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the chlorosulfonation of ortho-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is subsequently reacted with aniline to produce the final product. This guide provides detailed experimental protocols, summarizes key quantitative data, and visualizes the synthesis workflow.

## Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The initial step involves the electrophilic aromatic substitution of ortho-chloronitrobenzene with chlorosulfonic acid.

## Experimental Protocol

A detailed experimental procedure for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is outlined below, based on established methods.<sup>[1][2]</sup>

Materials:

- ortho-chloronitrobenzene
- Chlorosulfonic acid
- Ice
- Water
- Sodium bicarbonate
- Petroleum ether (for recrystallization)

Equipment:

- Reaction vessel equipped with a stirrer
- Heating mantle
- Dropping funnel
- Buchner funnel and flask
- Standard laboratory glassware

Procedure:

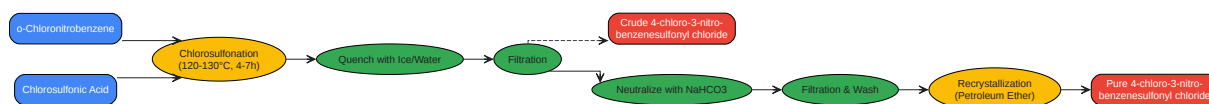
- In a reaction vessel equipped with a stirrer, add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of ortho-chloro-nitrobenzene.
- Heat the mixture with agitation. The reaction is initiated at approximately 100°C, as indicated by the evolution of hydrogen chloride gas.
- The temperature of the reaction mixture is maintained and gradually increased. One reported method involves heating at 100°C for one hour, then at 110°C for one hour, followed by 120°C for another hour, and finally at 130°C for three hours to ensure the completion of the reaction.[1] An alternative optimized condition suggests heating at 120°C for 4 hours.[2]

- After the reaction is complete, the mixture is carefully poured onto a slurry of crushed ice and water.
- The precipitated solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by filtration.
- The crude product is washed with ice-water and then neutralized with a sodium bicarbonate solution.
- A final wash with ice-water is performed.
- The product can be further purified by recrystallization from petroleum ether to achieve high purity.[2]

## Quantitative Data

| Parameter   | Value        | Reference |
|---|--------------|-----------|
| Molar Ratio (o-chloro-nitrobenzene:chlorosulfonic acid) | ~ 1:4 to 1:5 | [1][2]    |
| Reaction Temperature                                    | 120-130°C    | [1][2]    |
| Reaction Time   | 4 - 7 hours  | [1][2]    |
| Yield   | 81.5% - 88%  | [1][2]    |
| Purity (recrystallized)                                 | 99.96%       | [2]       |
| Melting Point (crude)                                   | ~56°C        | [1]       |
| Melting Point (purified)                                | ~61°C        | [1]       |

## Synthesis Workflow: Step 1



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Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.

## Step 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

The final step is the nucleophilic substitution reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with aniline.

## Experimental Protocol

While a specific detailed protocol for this exact reaction is not readily available in the searched literature, a general and reliable method for the synthesis of N-phenylsulfonamides from sulfonyl chlorides can be adapted. The following is a plausible experimental protocol.

Materials:

- 4-chloro-3-nitrobenzenesulfonyl chloride
- Aniline
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (or another suitable aprotic solvent like THF)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

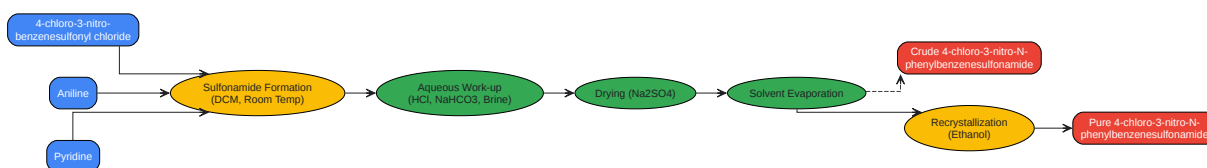
- In a round-bottom flask, dissolve aniline (1.0-1.2 equivalents) in dichloromethane.
- Add pyridine (1.2-1.5 equivalents) to the solution and cool the mixture in an ice bath.
- Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess aniline and pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The resulting crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide can be purified by recrystallization from ethanol.

## Quantitative Data

| Parameter                    | Value  |
|------------------------------|--|
| CAS Number                   | 137-49-5   |
| Molecular Formula            | C <sub>12</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>4</sub> S |
| Molecular Weight             | 312.73 g/mol   |
| Yield                        | Data not available in the searched literature.                   |
| Melting Point                | Data not available in the searched literature.                   |
| Spectroscopic Data (NMR, IR) | Data not available in the searched literature.                   |

## Synthesis Workflow: Step 2

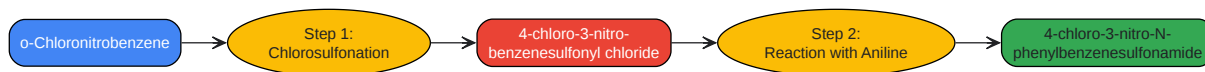


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Caption: Workflow for the synthesis of the final product.

## Overall Synthesis Pathway

The complete synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide from ortho-chloronitrobenzene is a sequential two-step process.



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Caption: Overall two-step synthesis pathway.

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## References

- 1. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
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